Unq5GH46FY
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Overview
Preparation Methods
The preparation of Unq5GH46FY involves several synthetic routes and reaction conditions. One common method includes the use of pyrrolopyridine-structure compounds . The preparation method involves specific reaction conditions and reagents to achieve the desired compound. Industrial production methods may vary, but they typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Unq5GH46FY undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Unq5GH46FY has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it is studied for its potential as a therapeutic agent due to its inhibitory activity on JAK family proteins . Additionally, it is used in various industrial applications, including the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of Unq5GH46FY involves its interaction with specific molecular targets and pathways. It acts as an effective JAK inhibitor, which means it can inhibit the activity of JAK family proteins. This inhibition can lead to various downstream effects, including the modulation of signaling pathways and gene expression .
Comparison with Similar Compounds
Unq5GH46FY can be compared with other similar compounds, such as other JAK inhibitors. Some similar compounds include tofacitinib, ruxolitinib, and baricitinib. These compounds share similar mechanisms of action but may differ in their chemical structures, potency, and specific applications . This compound is unique due to its specific molecular structure and its potential for high inhibitory activity on JAK family proteins .
Properties
CAS No. |
743404-73-1 |
---|---|
Molecular Formula |
C22H23FN4O |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
(Z)-3-(2-amino-3-cyclopentylbenzimidazol-5-yl)-3-(2-fluorophenyl)-N-methylprop-2-enamide |
InChI |
InChI=1S/C22H23FN4O/c1-25-21(28)13-17(16-8-4-5-9-18(16)23)14-10-11-19-20(12-14)27(22(24)26-19)15-6-2-3-7-15/h4-5,8-13,15H,2-3,6-7H2,1H3,(H2,24,26)(H,25,28)/b17-13- |
InChI Key |
CSOMQWHJMPGAKL-LGMDPLHJSA-N |
Isomeric SMILES |
CNC(=O)/C=C(/C1=CC2=C(C=C1)N=C(N2C3CCCC3)N)\C4=CC=CC=C4F |
Canonical SMILES |
CNC(=O)C=C(C1=CC2=C(C=C1)N=C(N2C3CCCC3)N)C4=CC=CC=C4F |
Origin of Product |
United States |
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